molecular formula C10H19NO3 B1521445 Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate CAS No. 398489-28-6

Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Cat. No. B1521445
Key on ui cas rn: 398489-28-6
M. Wt: 201.26 g/mol
InChI Key: SSZFIDSJDFVTML-UHFFFAOYSA-N
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Patent
US08546375B2

Procedure details

tert-Butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate (2.3 g, 11.43 mmol) was dissolved in DCM (10 mL) and TFA (15 mL) was added. The reaction mixture was stirred at RT for 2.5 h and then the mixture was evaporated. Ethanol was added and the mixture was again evaporated to afford 3.0 g (100%) of 70A. 1H NMR (500 MHz, CDCl3): δ 0.96 (t, 3H), 1.81 (q, 2H), 3.94 (m, 4H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([OH:14])[CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4]1)[CH3:2].[C:15]([OH:21])([C:17]([F:20])([F:19])[F:18])=[O:16]>C(Cl)Cl>[F:18][C:17]([F:20])([F:19])[C:15]([OH:21])=[O:16].[CH2:1]([C:3]1([OH:14])[CH2:6][NH:5][CH2:4]1)[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)C1(CN(C1)C(=O)OC(C)(C)C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
ADDITION
Type
ADDITION
Details
Ethanol was added
CUSTOM
Type
CUSTOM
Details
the mixture was again evaporated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC(C(=O)O)(F)F.C(C)C1(CNC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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